N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-(triazol-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h6-7,10-11H,1-5,8-9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYAFDRDAHZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction Huisgen cycloaddition or click chemistry . This reaction is often catalyzed by copper(I) salts and can be performed in aqueous or organic solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely employed in the construction of molecular frameworks.
Biology: In biological research, this compound has been explored for its potential as a biological probe or inhibitor . Its ability to interact with various biomolecules makes it a valuable tool in studying biological processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties . Its triazole core is known to exhibit activity against a range of pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and materials . Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact targets and pathways involved vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate)
- Key Features: Oxazolidinone backbone with triazole and fluorophenyl groups.
- Stability: Degrades in simulated gastric fluid due to hydrolysis of the oxazolidinone ring .
- Activity: Oxazolidinones are known for antibacterial activity, but instability limits therapeutic use.
Compound 1b (tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate)
- Key Features : Similar to 1a but with a methyl-substituted triazole.
- Stability : Improved metabolic stability compared to 1a but still degrades in acidic conditions .
Estradiol-Triazole Hybrid (2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride)
- Key Features : Triazole-linked estradiol derivative synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Stability : Stable under standard conditions; deprotection with HCl yields >95% pure product .
- Activity : Designed for targeted hormone therapy, leveraging triazole’s bioorthogonal reactivity.
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- Key Features: Azetidine replaces oxazolidinone/estradiol; cyclohexyl group enhances steric bulk.
- Advantages: Stability: Azetidine’s smaller ring size and reduced ring strain may improve metabolic stability compared to oxazolidinones . Synthetic Feasibility: Likely synthesized via CuAAC (standard for triazoles), ensuring regioselectivity and high yields . Pharmacokinetics: Cyclohexyl group may improve membrane permeability and reduce rapid clearance.
Comparative Data Table
Key Research Findings
- Triazole Role : The 1,2,3-triazole moiety is critical for hydrogen bonding and metal coordination, enhancing interactions with biological targets like carbonic anhydrase-II .
- Synthetic Efficiency : CuAAC remains the gold standard for triazole synthesis, achieving >95% yields in structurally complex hybrids .
Biological Activity
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₃H₁₈N₄O
- Molecular Weight : 238.33 g/mol
- CAS Number : 2097968-98-2
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. The presence of the triazole ring is crucial for its interaction with biological targets, enhancing its binding affinity and selectivity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been evaluated against several cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via caspase activation |
| HCT-116 (colon cancer) | 2.41 | Cell cycle arrest in G1 phase |
| HeLa (cervical cancer) | 1.50 | Inhibition of HDAC activity |
These results indicate that the compound may trigger apoptosis and inhibit cell proliferation in cancer cells.
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. In vitro studies have indicated its ability to inhibit specific carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
| Enzyme | K_i (nM) | Selectivity |
|---|---|---|
| hCA IX | 89 | Selective inhibition over hCA II |
| hCA II | 750 | Moderate selectivity |
This selectivity can be advantageous in reducing side effects associated with broader-spectrum inhibitors.
Study 1: Antitumor Effects
In a study assessing the antitumor effects of this compound on MCF-7 cells, researchers observed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant increases in caspase 3/7 activities after treatment with the compound, confirming its role as an apoptosis inducer.
Study 2: In Vivo Efficacy
An animal model study evaluated the in vivo efficacy of the compound against tumor growth. Mice bearing tumors were treated with varying doses of this compound. Results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound effectively inhibits tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
